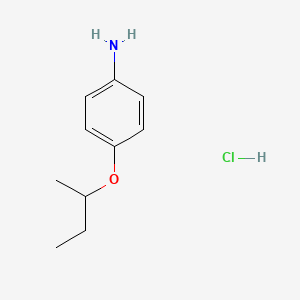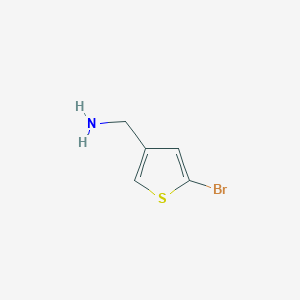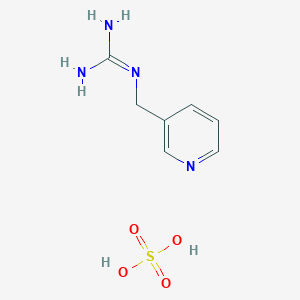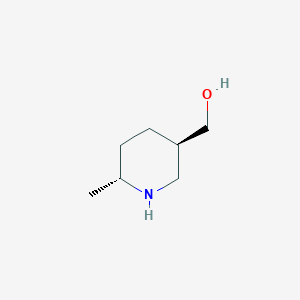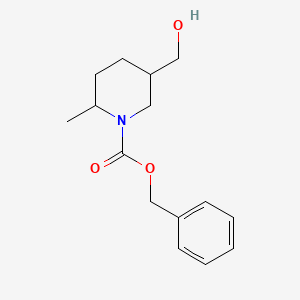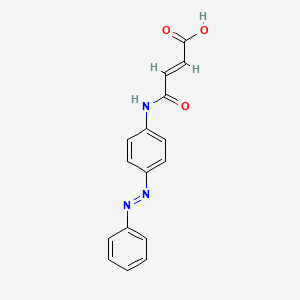![molecular formula C12H10BBrO2 B3080646 (2'-Bromo-[1,1'-biphenyl]-2-yl)boronic acid CAS No. 1089189-34-3](/img/structure/B3080646.png)
(2'-Bromo-[1,1'-biphenyl]-2-yl)boronic acid
Overview
Description
(2’-Bromo-[1,1’-biphenyl]-2-yl)boronic acid is an organic compound with the following structural formula: !Molecular Structure . It belongs to the class of boronic acids , which are essential reagents in organic synthesis and have diverse applications in various fields.
Synthesis Analysis
The synthesis of this compound involves the introduction of a boronic acid group onto a biphenyl scaffold. Specific synthetic routes may vary, but common methods include boronate ester formation from aryl halides or boronic acids. Researchers have explored various strategies to achieve efficient and selective synthesis of this compound .
Molecular Structure Analysis
The molecular structure consists of a biphenyl core with a boronic acid group attached at the 2-position of one of the phenyl rings. The bromo substituent further modifies the compound. The boronic acid moiety allows for reversible binding to diols and other Lewis bases, making it valuable in sensing applications .
Chemical Reactions Analysis
Scientific Research Applications
Synthesis and Chemical Reactions
- Boronic acids like (2'-Bromo-[1,1'-biphenyl]-2-yl)boronic acid play a crucial role in the synthesis of biphenyls through palladium(0) catalyzed cross-coupling reactions with aryl halides, known as the Suzuki reaction (Tyrrell & Brookes, 2003).
- These compounds have applications in various synthetic chemistry processes like the Petasis reaction, asymmetric synthesis of amino acids, and Diels-Alder reactions (Das et al., 2003).
Pharmaceutical and Biological Applications
- Biphenyl-based compounds, which include derivatives of this compound, are important in treating hypertension and inflammation. They are also under development for various pharmaceutical uses (Kwong et al., 2017).
Material Science and Sensing Applications
- Derivatives of this compound have been used in the construction of glucose sensing materials that operate at physiological pH, showcasing their potential in biosensing applications (Das et al., 2003).
Catalysis
- These boronic acid derivatives have been utilized in various catalytic applications, such as the regioselective synthesis of ortho-iodobiphenylboronic acids, which have shown potential as organocatalysts (Al‐Zoubi et al., 2020).
Luminescence and Phosphorescence
- Aryl boronic acids, including this compound derivatives, can be modified to create room-temperature phosphorescent and mechanoluminescent materials, useful in various optical and material applications (Zhang et al., 2018).
Mechanism of Action
Future Directions
: Jeyavel, P., Pandiyan, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3187–3193. : Boronic acids for sensing and other applications - a mini-review of their properties and applications. BMC Chemistry, 8(1), 35. : Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(16), 6612–6636. : Structure, Properties, and Preparation Of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials (pp. 1–34). Wiley-VCH.
Properties
IUPAC Name |
[2-(2-bromophenyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BBrO2/c14-12-8-4-2-6-10(12)9-5-1-3-7-11(9)13(15)16/h1-8,15-16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYVFENPSFGAIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C2=CC=CC=C2Br)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BBrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


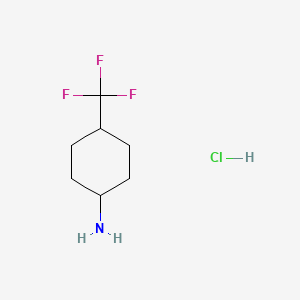
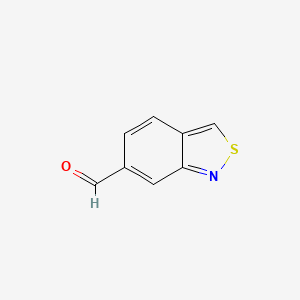
![2,6-Diazaspiro[3.3]heptane dihydrochloride dihydrate](/img/structure/B3080583.png)
